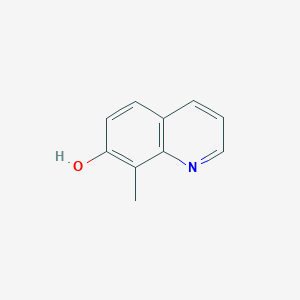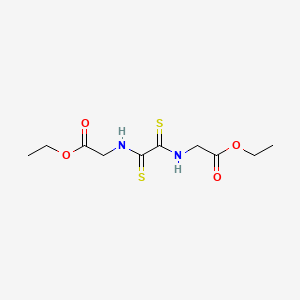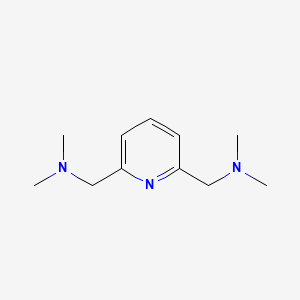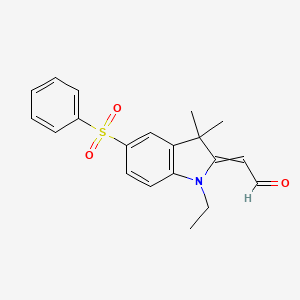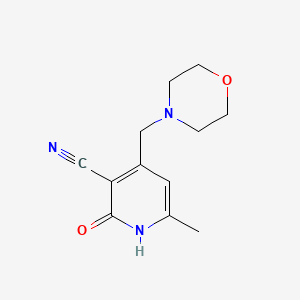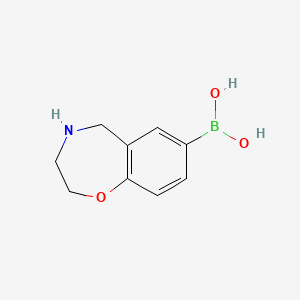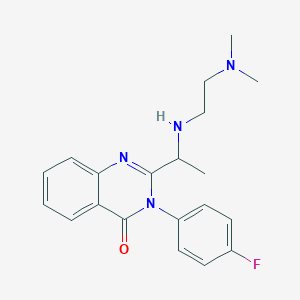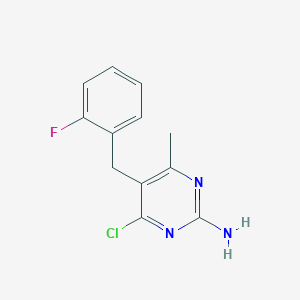
3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid: Another member of the diazabicyclo family with similar structural features.
Tropane Alkaloids: Compounds like cocaine and atropine, which share the 8-azabicyclo[3.2.1]octane scaffold.
Uniqueness
3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63990-38-5 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxo-N-phenylacetamide |
InChI |
InChI=1S/C15H19N3O2/c1-17-9-12-7-8-13(10-17)18(12)15(20)14(19)16-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,19) |
Clave InChI |
GFOAMOJEXALILA-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(C1)N2C(=O)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13938234.png)
